

Application Notes and Protocols for DB04760: An In Vitro Evaluation

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Compound of Interest

Compound Name: DB04760

Cat. No.: B1677353

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Abstract

DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), with a reported IC₅₀ of 8 nM[1][2]. MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix and is overexpressed in various pathologies, including cancer, where it facilitates tumor invasion, metastasis, and angiogenesis[1][2][3]. These application notes provide detailed protocols for the in vitro evaluation of **DB04760**, focusing on its inhibitory activity against MMP-13 and its cytotoxic effects on cancer cell lines.

Data Presentation

Table 1: Inhibitory Activity of **DB04760** against MMP-13

Parameter	Value	Reference
Target	Matrix Metalloproteinase-13 (MMP-13)	
IC ₅₀	8 nM	
Inhibition Type	Non-zinc-chelating	

Table 2: Example Data from a Fluorogenic MMP-13 Inhibition Assay

DB04760 Concentration (nM)	Fluorescence Intensity (RFU)	% Inhibition
0 (No Inhibitor)	5000	0
1	4500	10
5	3000	40
8	2500	50
20	1000	80
50	500	90
100	250	95

Table 3: Example Data from a Cytotoxicity (MTT) Assay in a Cancer Cell Line

DB04760 Concentration (μM)	Absorbance (570 nm)	% Cell Viability
0 (Vehicle Control)	1.0	100
1	0.95	95
10	0.80	80
50	0.60	60
100	0.40	40

Experimental Protocols

Fluorogenic MMP-13 Inhibition Assay

This protocol is adapted from commercially available MMP-13 assay kits and is designed to determine the IC₅₀ value of **DB04760**.

Materials:

- Recombinant human MMP-13 enzyme
- Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
- **DB04760** stock solution (in DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a serial dilution of **DB04760** in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
- In a 96-well black microplate, add 40 µL of Assay Buffer to the "Blank" wells.
- To the "Positive Control" and "Test" wells, add 20 µL of the diluted **DB04760** solutions or vehicle control (Assay Buffer with DMSO).
- Add 20 µL of diluted recombinant human MMP-13 enzyme to the "Positive Control" and "Test" wells. Add 20 µL of Assay Buffer to the "Blank" wells.
- Incubate the plate at 37°C for 15 minutes.
- Prepare the fluorogenic MMP-13 substrate solution in Assay Buffer according to the manufacturer's instructions.
- Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
- Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.
- Calculate the reaction rates and determine the percent inhibition for each concentration of **DB04760**.

- Plot the percent inhibition against the logarithm of the **DB04760** concentration to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the cytotoxic effects of **DB04760** on a relevant cancer cell line (e.g., breast cancer, lung cancer, or oral squamous cell carcinoma lines where MMP-13 is often overexpressed).

Materials:

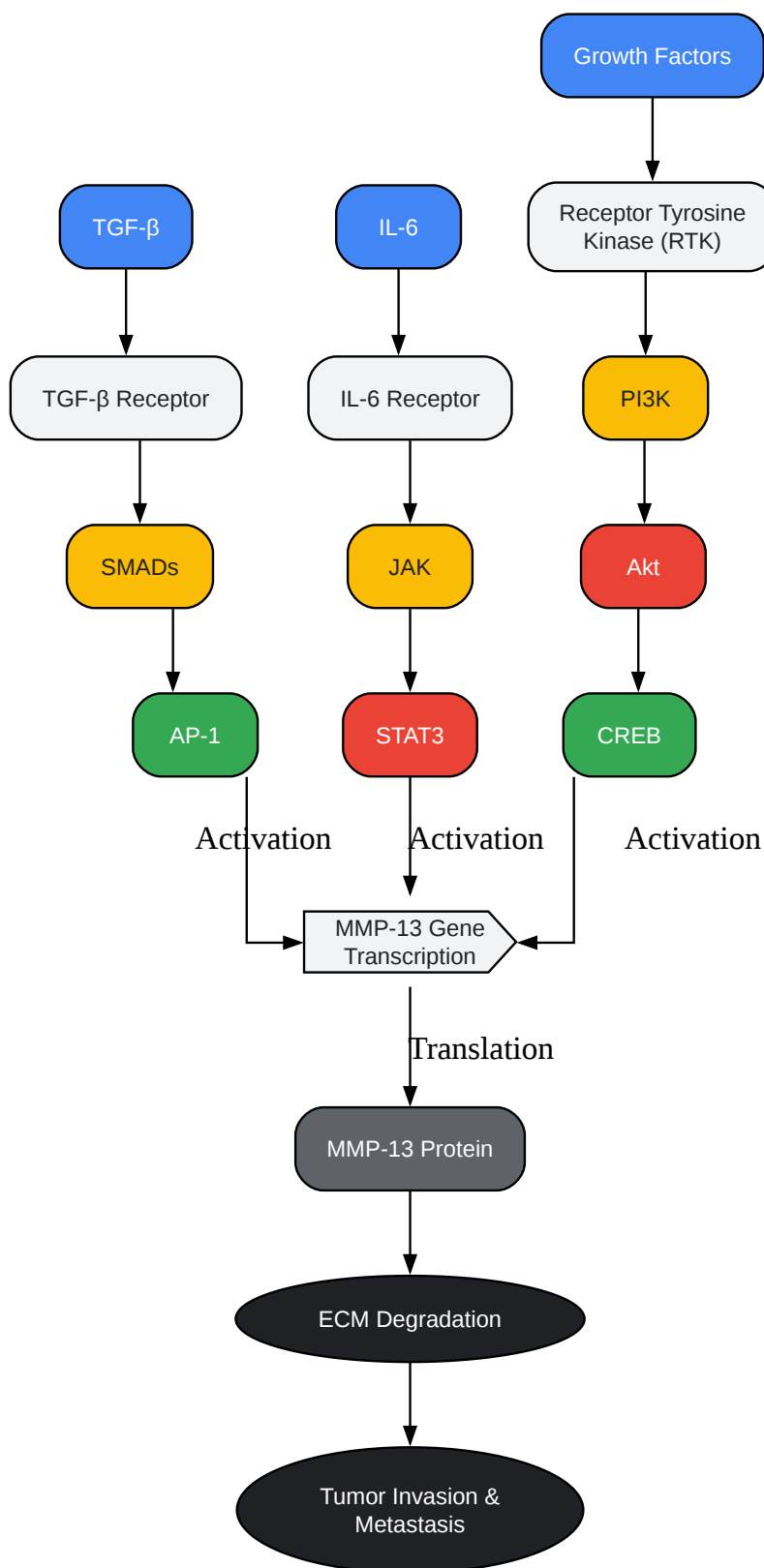
- Cancer cell line of interest
- Complete cell culture medium
- **DB04760** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well clear microplate
- Absorbance microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **DB04760** in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically $\leq 0.5\%$).
- Remove the old medium from the cells and replace it with the medium containing different concentrations of **DB04760**. Include vehicle control wells (medium with the same concentration of DMSO).

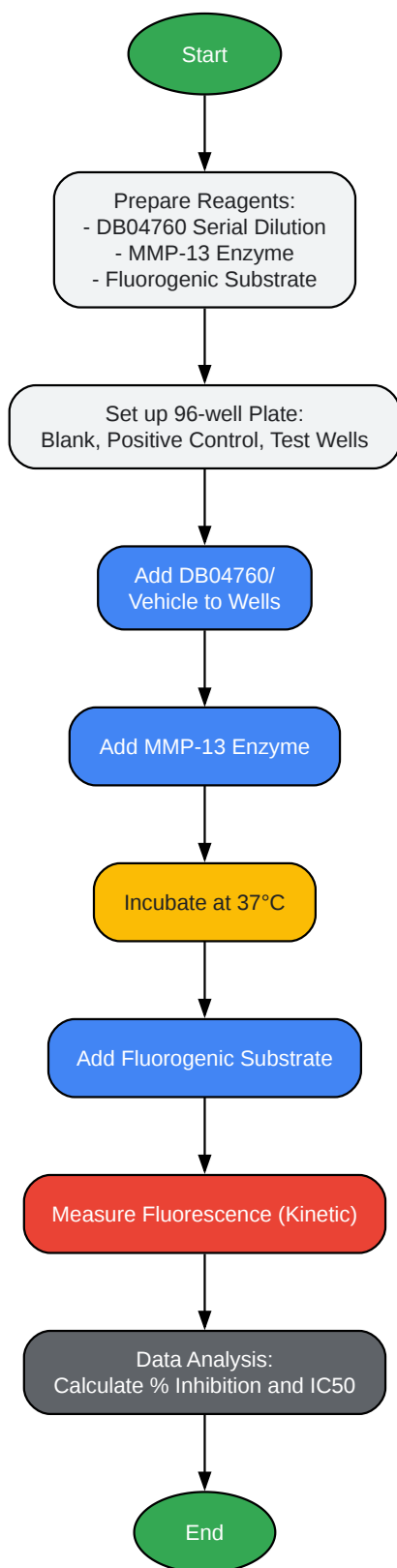
- Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Visualizations



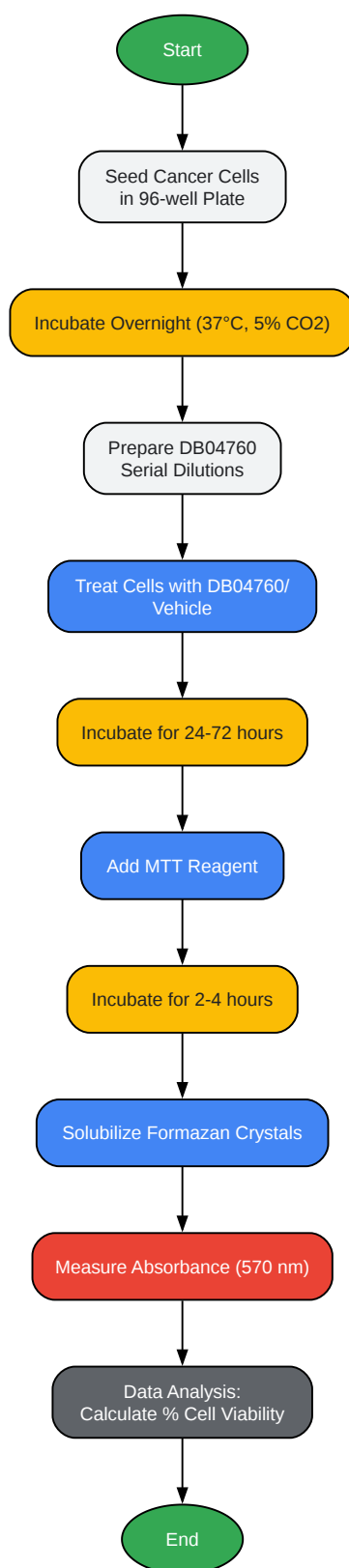
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Caption: Signaling pathways regulating MMP-13 expression in cancer.



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Caption: Workflow for the fluorogenic MMP-13 inhibition assay.



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References

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